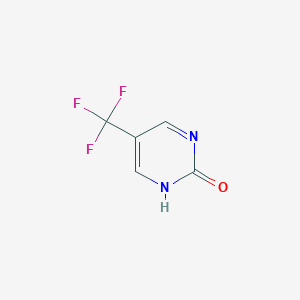

5-(Trifluoromethyl)pyrimidin-2-ol

Overview

Description

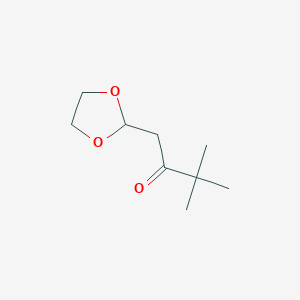

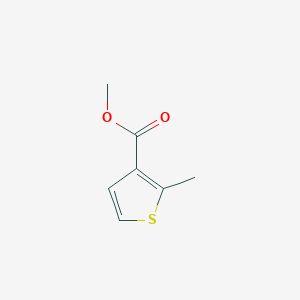

5-(Trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound with the molecular formula C5H3F3N2O and a molecular weight of 164.09 . It is a pyrimidine derivative and is often used as a building block in various applications .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in the scientific community . For instance, a study reported the synthesis of trifluoromethylpyridines, which are structurally similar to this compound, and their applications in the agrochemical and pharmaceutical industries . Another study described the design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) .Scientific Research Applications

Anti-Asthma Agents

5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, including those with 5-(trifluoromethyl)pyrimidin-2-ol, have been identified as active mediator release inhibitors, potentially useful in asthma treatment. These compounds were found effective in human basophil histamine release assays, suggesting a potential role in antiasthma therapies (Medwid et al., 1990).

OLED Applications

A class of heteroleptic Ir(III) metal complexes, including [Ir(b5ppm)2(fppz)], was synthesized using this compound derivatives. These complexes showed potential for use in organic light-emitting diodes (OLEDs), demonstrating high quantum yields and stable emissions, making them suitable for high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Gene Expression Inhibition

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound related to this compound, showed inhibition of NF-kappaB and AP-1 gene expression. This suggests potential applications in controlling cellular processes mediated by these transcription factors (Palanki et al., 2000).

Anti-Inflammatory Activity

Pyrimidine scaffolds, including derivatives of 4-Phenyl-6-(phenylamino)pyrimidin-2-ol, were synthesized and evaluated for anti-inflammatory activity. These compounds showed promising results in both in-vivo and in-vitro studies, indicating potential therapeutic applications in managing inflammation (Munde et al., 2022).

Antioxidant Properties

Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, synthesized from 2-chloropyrimidine and related to this compound, exhibited significant antioxidant activities in various in vitro assays. This highlights the potential of pyrimidine derivatives in developing new antioxidant agents (Rani et al., 2012).

Safety and Hazards

The safety information for 5-(Trifluoromethyl)pyrimidin-2-ol indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAWDIFZEBBSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536600 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83767-80-0 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)

![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)